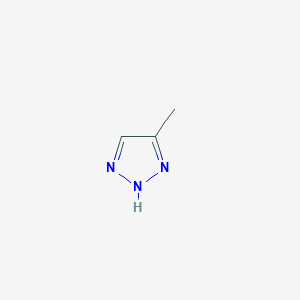
4-methyl-1H-1,2,3-triazole
Übersicht
Beschreibung
4-Methyl-1H-1,2,3-triazole is a heterocyclic compound with the molecular formula C3H5N3 . It is a member of the triazole family, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . These compounds are capable of binding in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their significant biological activities . The click chemistry method of the Cu-catalyzed azide–alkyne cycloaddition reaction (CuAAC) proposed by Sharples can synthesize 1,2,3-triazole in high yield . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis
The molecular structure of 4-Methyl-1H-1,2,3-triazole consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The average mass of the molecule is 83.092 Da and the monoisotopic mass is 83.048347 Da .Chemical Reactions Analysis
Triazole compounds, including 4-Methyl-1H-1,2,3-triazole, are known for their broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This is largely due to their ability to form a variety of non-covalent bonds with enzymes and receptors .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Wissenschaftliche Forschungsanwendungen
Diverse Biological Activities : Triazole derivatives, including 4-methyl-1H-1,2,3-triazole, have been studied for their broad range of biological activities. They are of great interest in drug development due to their potential as anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral agents. The triazoles are also being explored for activity against neglected diseases (Ferreira et al., 2013).
Supramolecular and Coordination Chemistry : 1H-1,2,3-Triazoles, including 4-methyl-1H-1,2,3-triazole, facilitate diverse supramolecular interactions in coordination chemistry. These interactions contribute to various applications in anion recognition, catalysis, and photochemistry, extending well beyond the original scope of click chemistry (Schulze & Schubert, 2014).
Catalysis Applications : 4-Methyl-1H-1,2,3-triazole derivatives have been used as ligands in catalysts for chemical reactions like transfer hydrogenation and oxidation of alcohols. These derivatives have shown considerable efficiency and versatility in catalysis (Saleem et al., 2014).
Antimicrobial Properties : Synthesized derivatives of 1,2,3-triazoles, including those with 4-methyl-1H-1,2,3-triazole, have been studied for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal strains (Sumangala et al., 2010).
Corrosion Inhibition : Certain derivatives of 1,2,3-triazoles, including 4-methyl-1H-1,2,3-triazole, have been evaluated as corrosion inhibitors for metals in acidic media. These compounds exhibit high inhibition efficiency, making them potential candidates for industrial applications in protecting metal surfaces (Bentiss et al., 2007).
Fluorescent Behavior : Certain 4-methyl-1H-1,2,3-triazole derivatives have shown fluorescent behavior, which could be leveraged in materials science for the development of new fluorescent materials (Kamalraj et al., 2008).
Mild Steel Corrosion Inhibition : Studies on the inhibiting efficiency of 4-methyl-1H-1,2,3-triazole derivatives in acidic media for corrosion of mild steel have shown promising results. This research opens avenues for these compounds' use in preventing steel corrosion (Lagrenée et al., 2002).
Polymer Electrolyte Membranes : 1H-1,2,3-Triazole derivatives have been reported to enhance proton conduction in polymer electrolyte membranes, which is a significant finding for the development of fuel cell technology (Zhou et al., 2005).
Wirkmechanismus
Safety and Hazards
4-Methyl-1H-1,2,3-triazole is harmful if swallowed or in contact with skin . It causes skin irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-3-2-4-6-5-3/h2H,1H3,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSNQMFKEPBIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950487 | |
| Record name | 5-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-1,2,3-triazole | |
CAS RN |
27808-16-8 | |
| Record name | 5-Methyl-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149190.png)

